molecular formula C24H29ClO4 B12420027 Cyproterone acetate-d3

Cyproterone acetate-d3

Cat. No.: B12420027
M. Wt: 420.0 g/mol
InChI Key: UWFYSQMTEOIJJG-JQTROKFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyproterone acetate-d3 is a deuterium-labeled derivative of cyproterone acetate, a synthetic steroidal anti-androgen and progestogen. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of cyproterone acetate due to the presence of deuterium, which acts as a stable isotope tracer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyproterone acetate-d3 involves the incorporation of deuterium into the cyproterone acetate molecule. This is typically achieved through hydrogen-deuterium exchange reactions or by using deuterated reagents during the synthesis process. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange or incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterium-labeled compound. The use of advanced purification techniques, such as chromatography, is essential to separate the desired product from any impurities .

Chemical Reactions Analysis

Types of Reactions: Cyproterone acetate-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated derivatives, alcohols, and substituted this compound compounds .

Scientific Research Applications

Cyproterone acetate-d3 is extensively used in scientific research due to its stable isotope labeling. Some key applications include:

Mechanism of Action

Cyproterone acetate-d3 exerts its effects by blocking androgen receptors, preventing androgens like testosterone and dihydrotestosterone from binding to these receptors. This suppression of androgen activity leads to a reduction in androgen-dependent processes. Additionally, this compound has progestational properties, which contribute to its therapeutic effects in conditions like prostate cancer and severe acne .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research, providing insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C24H29ClO4

Molecular Weight

420.0 g/mol

IUPAC Name

[(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] 2,2,2-trideuterioacetate

InChI

InChI=1S/C24H29ClO4/c1-12(26)24(29-13(2)27)8-6-16-14-10-20(25)19-11-21(28)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3/h10-11,14-18H,5-9H2,1-4H3/t14-,15+,16-,17-,18-,22-,23-,24-/m0/s1/i2D3

InChI Key

UWFYSQMTEOIJJG-JQTROKFWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)C(=O)C

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)OC(=O)C

Origin of Product

United States

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